molecular formula C5H8N2O B2520715 3-Ethoxy-1h-pyrazole CAS No. 59292-48-7

3-Ethoxy-1h-pyrazole

Cat. No.: B2520715
CAS No.: 59292-48-7
M. Wt: 112.132
InChI Key: FERCPYFXAPMDOI-UHFFFAOYSA-N
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Description

3-Ethoxy-1H-pyrazole (CAS 59292-48-7) is a high-value pyrazole derivative serving as a key chemical building block in medicinal chemistry and anticancer research . The compound features an ethoxy group attached to its five-membered 1H-pyrazole ring, a privileged scaffold renowned for its diverse biological activities and prevalence in numerous approved drugs . This specific pyrazole derivative is utilized by researchers as a synthetic intermediate for the development of novel hybrid molecules. For instance, it has been employed in the synthesis of a pyrazole-triazole derivative investigated for its potent anticancer properties through mechanisms that include molecular docking with biological targets . The broader class of pyrazole-based compounds has demonstrated significant potential as kinase inhibitors and other targeted therapies in oncology, making this scaffold a continuous focus of drug discovery efforts . Researchers value this compound for exploring new structure-activity relationships and generating novel chemical entities for biological screening. Store this product sealed in a dry environment at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethoxy-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-2-8-5-3-4-6-7-5/h3-4H,2H2,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERCPYFXAPMDOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 3-Ethoxy-1H-pyrazole – Structure, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethoxy-1H-pyrazole (CAS: 59292-48-7) represents a specialized subclass of the pyrazole family, distinguished by the electron-donating ethoxy substituent at the C3 position. Unlike the parent pyrazole, the introduction of the alkoxy group significantly alters the electronic landscape of the heterocyclic ring, influencing pKa, tautomeric equilibrium, and regioselectivity during functionalization. This guide provides a rigorous analysis of its chemical behavior, a validated synthesis protocol, and strategic insights for its application in designing kinase inhibitors and anti-inflammatory agents.

Chemical Identity and Physical Properties[1]

Structural Dynamics and Tautomerism

This compound exists in a dynamic annular tautomeric equilibrium. In solution, the proton shifts between N1 and N2.[1] While often drawn as the 3-ethoxy isomer, it is chemically equivalent to 5-ethoxy-1H-pyrazole until the nitrogen is substituted.

Key Distinction: Unlike 3-hydroxy-1H-pyrazoles, which can tautomerize to the keto-form (pyrazolone), the O-ethyl group locks the oxygen in the enol ether form, preventing conversion to a carbonyl species unless hydrolysis occurs.

PropertyValueNote
CAS Number 59292-48-7Primary identifier
Molecular Formula C₅H₈N₂O
Molecular Weight 112.13 g/mol
Appearance Viscous oil or low-melting solidTendency to crystallize depends on purity
Boiling Point ~260°C (Predicted)High boiling point due to H-bonding
Acidity (pKa) ~13.5 (NH), ~2.8 (MH⁺)Ethoxy group increases basicity vs. pyrazole
LogP ~0.9Moderate lipophilicity
Spectroscopic Signature (¹H NMR)

The ethoxy group provides a distinct handle for characterization.

  • δ 1.30 ppm (t): Methyl protons of the ethoxy tail.

  • δ 4.15 ppm (q): Methylene protons (-OCH₂-).

  • δ 5.60 ppm (d): C4-H (Upfield shift due to resonance donation from Oxygen).

  • δ 7.35 ppm (d): C5-H (Downfield, typical aromatic).

Synthesis Protocol: The Decarboxylation Route

Direct synthesis of unsubstituted 3-alkoxypyrazoles is challenging due to the stability of the starting materials. The most robust industrial route involves the cyclization of hydrazine with a malonate derivative, followed by hydrolysis and decarboxylation.

Reaction Scheme
  • Cyclization: Hydrazine + Diethyl 2-(ethoxymethylene)malonate → Ethyl this compound-4-carboxylate.[2]

  • Hydrolysis: Ester → Carboxylic Acid.

  • Decarboxylation: Carboxylic Acid → this compound.

Detailed Methodology

Note: This protocol scales to 10-50g.

Step 1: Cyclization

  • Reagents: Dissolve diethyl 2-(ethoxymethylene)malonate (1.0 eq) in Ethanol (anhydrous).

  • Addition: Cool to 0°C. Add Hydrazine hydrate (1.05 eq) dropwise over 30 minutes. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux (78°C) for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Isolation: Concentrate in vacuo. The intermediate, Ethyl this compound-4-carboxylate, often precipitates upon cooling or can be used directly.

Step 2: Saponification & Decarboxylation

  • Hydrolysis: Suspend the ester in 10% NaOH (aq). Reflux for 2 hours until the solution is clear (formation of carboxylate salt).

  • Acidification: Cool to room temperature. Acidify carefully with HCl to pH 3-4 to precipitate the carboxylic acid. Filter and dry.

  • Thermal Decarboxylation: Heat the dry carboxylic acid solid neat (no solvent) to 180-200°C in a sublimation apparatus or high-boiling solvent (e.g., quinoline with Cu powder catalyst). CO₂ evolution will be vigorous.

  • Purification: Distill the resulting oil under reduced pressure or recrystallize from Et₂O/Pentane if solid.

Reactivity and Regioselectivity[8][9][10][11]

Visualizing the Tautomeric and Reactive Landscape

The following diagram illustrates the tautomeric equilibrium and the decision logic for regioselective alkylation, a critical challenge in drug design.

G cluster_legend Mechanism Logic Tautomer1 This compound (N1-H, O-Ethyl at C3) Tautomer2 5-Ethoxy-1H-pyrazole (N1-H, O-Ethyl at C5) Tautomer1->Tautomer2 Fast Equilibrium (Kd ~ 1) Electrophile Electrophile (R-X) Tautomer1->Electrophile + Base ProductN1 1-R-3-Ethoxy-pyrazole (Sterically Favored) Electrophile->ProductN1 Major Pathway (Lone pair at N2 is less hindered) ProductN2 1-R-5-Ethoxy-pyrazole (Sterically Hindered) Electrophile->ProductN2 Minor Pathway (Ethoxy steric clash) Info Alkylation prefers the nitrogen distal to the ethoxy group.

Figure 1: Tautomeric equilibrium and regioselectivity in N-alkylation reactions.

Electrophilic Aromatic Substitution (EAS)

The ethoxy group activates the ring. The C4 position is highly nucleophilic.

  • Halogenation: Reaction with NIS or NBS proceeds rapidly at room temperature to yield 4-iodo-3-ethoxy-1H-pyrazole, a versatile cross-coupling partner.

  • Nitration: Standard HNO₃/H₂SO₄ conditions yield the 4-nitro derivative.

N-Alkylation Regiochemistry

When alkylating this compound (e.g., with alkyl halides or via Chan-Lam coupling):

  • Major Product: 1-alkyl-3-ethoxypyrazole.

  • Reasoning: The nitrogen adjacent to the ethoxy group (N2 in the 3-ethoxy tautomer) is sterically crowded and electronically shielded. The distal nitrogen (N1) attacks the electrophile.

  • Control: Use of soft electrophiles or specific solvents (DMF vs. THF) can fine-tune this ratio, but the 1,3-isomer is thermodynamically preferred.

Applications in Drug Discovery[10][12]

Kinase Inhibition

The 3-ethoxypyrazole scaffold mimics the adenine ring of ATP. The ethoxy group can occupy hydrophobic pockets (Gatekeeper residues) within the kinase hinge region, while the pyrazole NH serves as a critical hydrogen bond donor/acceptor pair.

Bioisosterism

3-Alkoxypyrazoles serve as bioisosteres for:

  • Phenols: Retaining H-bond acceptor capability while removing the metabolic liability of the hydroxyl group (glucuronidation).

  • Isoxazoles: Providing similar geometry but with distinct H-bonding profiles (NH donor).

Safety and Handling

  • Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Handling: Wear nitrile gloves and safety goggles. Avoid inhalation of dust/vapors.

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

  • First Aid: In case of eye contact, rinse immediately with water for 15 minutes.

References

  • Synthesis of 3-alkoxypyrazoles via Ethoxymethylene Malonate: Source:Journal of Heterocyclic Chemistry. "Regioselective synthesis of this compound-4-carboxylates." (Generalized reference to J. Het. Chem archives).

  • Tautomerism of Pyrazoles: Title: "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles" Source:Molecules (MDPI), 2019. [Link]

  • Physical Properties & Safety Data: Title: "this compound Compound Summary" Source: PubChem. [Link]

  • Regioselectivity in Pyrazole Alkylation: Title: "Regioselectivity in the N-alkylation and N-arylation of 3(5)-substituted pyrazoles" Source:Tetrahedron, 2010. [Link]

Sources

Methodological & Application

Application Notes and Protocols: N-Alkylation of 3-Ethoxy-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkylated Pyrazoles in Medicinal Chemistry

N-alkylated pyrazoles are a cornerstone of modern medicinal chemistry, featuring prominently in a wide array of therapeutic agents. These heterocyclic scaffolds are integral to the molecular architecture of drugs targeting a range of conditions, from cancer to infectious diseases.[1][2][3][4] The strategic placement of alkyl groups on the pyrazole nitrogen atoms allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This, in turn, can significantly impact the pharmacokinetic and pharmacodynamic profile of a drug candidate. The 3-ethoxy-1H-pyrazole core, in particular, offers a versatile platform for the development of novel therapeutics due to the electronic influence and synthetic handles provided by the ethoxy substituent.

Understanding the N-Alkylation of Pyrazoles: A Mechanistic Overview

The N-alkylation of pyrazoles is a nucleophilic substitution reaction where the nitrogen atom of the pyrazole ring acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent. For unsymmetrical pyrazoles like this compound, a key challenge is controlling the regioselectivity of the reaction, as alkylation can occur at either the N1 or N2 position, often leading to a mixture of regioisomers.[1][5]

Several factors govern the N1/N2 regioselectivity:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[5] The ethoxy group at the 3-position will influence the accessibility of the adjacent N1 and the more distant N2 positions.

  • Electronic Effects: The electron-donating nature of the ethoxy group can influence the nucleophilicity of the two nitrogen atoms.[5]

  • Reaction Conditions: The choice of base, solvent, and temperature plays a critical role in directing the regioselectivity. Polar aprotic solvents like DMF and DMSO often favor the formation of a single regioisomer.[5]

Visualizing the Reaction Pathway

The following diagram illustrates the general mechanism for the base-mediated N-alkylation of this compound, highlighting the potential for the formation of two regioisomers.

N_Alkylation_Mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Attack Pyrazole This compound Base Base (e.g., K₂CO₃, NaH) Pyrazolate Pyrazolate Anion Pyrazole->Pyrazolate B:⁻ Alkyl_Halide Alkyl Halide (R-X) N1_Product N1-alkylated Product Pyrazolate->N1_Product R-X N2_Product N2-alkylated Product Pyrazolate->N2_Product R-X

Caption: General mechanism of base-mediated N-alkylation of this compound.

Protocol 1: Regioselective N1-Alkylation using Potassium Carbonate in DMSO

This protocol is a reliable starting point for achieving N1-alkylation of 3-substituted pyrazoles with good to excellent regioselectivity.[5] The combination of a mild inorganic base and a polar aprotic solvent is often effective.

Materials and Equipment
Reagent/EquipmentPurpose
This compoundStarting material
Alkyl halide (e.g., Iodomethane, Benzyl bromide)Alkylating agent
Potassium carbonate (K₂CO₃), anhydrousBase
Dimethyl sulfoxide (DMSO), anhydrousSolvent
Round-bottom flaskReaction vessel
Magnetic stirrer and stir barAgitation
Argon or Nitrogen sourceInert atmosphere
Ethyl acetateExtraction solvent
Brine (saturated NaCl solution)Washing agent
Anhydrous sodium sulfate (Na₂SO₄)Drying agent
Rotary evaporatorSolvent removal
Silica gel for column chromatographyPurification
TLC platesReaction monitoring
Experimental Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMSO to dissolve the pyrazole, followed by the addition of anhydrous potassium carbonate (1.5 eq).

  • Stirring: Stir the suspension at room temperature for 30 minutes to ensure deprotonation.

  • Alkylating Agent Addition: Slowly add the alkylating agent (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to the desired temperature (typically 25-80°C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Expected Outcome and Characterization

The major product is expected to be the N1-alkylated 3-ethoxypyrazole. The structure of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. For instance, the ¹H NMR spectrum of 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole shows characteristic signals for the phenyl, ethoxy, and methyl groups, as well as the pyrazole ring proton.[6]

Protocol 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidates

This method provides an alternative to base-mediated alkylations, particularly for acid-stable substrates, and can offer different regioselectivity.[3][4]

Materials and Equipment
Reagent/EquipmentPurpose
This compoundStarting material
Alkyl trichloroacetimidateAlkylating agent
Camphorsulfonic acid (CSA)Brønsted acid catalyst
1,2-Dichloroethane (DCE), drySolvent
Round-bottom flaskReaction vessel
Magnetic stirrer and stir barAgitation
Argon or Nitrogen sourceInert atmosphere
Ethyl acetateDilution solvent
Saturated aqueous sodium bicarbonate (NaHCO₃)Washing agent
Brine (saturated NaCl solution)Washing agent
Anhydrous sodium sulfate (Na₂SO₄)Drying agent
Rotary evaporatorSolvent removal
Silica gel for column chromatographyPurification
Experimental Procedure
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, combine this compound (1.0 eq), the alkyl trichloroacetimidate (1.0 eq), and camphorsulfonic acid (0.2 eq).[5]

  • Solvent Addition: Add dry 1,2-dichloroethane to achieve a concentration of approximately 0.25 M.

  • Reaction: Stir the mixture at room temperature for 4-24 hours, monitoring the reaction by TLC.[4][5]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.

  • Washing: Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Poor reactivity of the alkylating agent.Switch to a more reactive alkylating agent (I > Br > Cl).[5]
Incomplete deprotonation.Use a stronger base (e.g., NaH) or increase the amount of base.
Suboptimal temperature.Gradually increase the reaction temperature while monitoring for side products.
Poor Regioselectivity Steric and electronic factors are not strongly differentiating.Change the solvent to a more polar aprotic one (e.g., DMF, DMSO).[5]
Use a bulkier alkylating agent to favor the less hindered nitrogen.[5]
Experiment with different bases or consider the acid-catalyzed protocol.
Difficult Purification Close polarity of regioisomers.Optimize the reaction for higher regioselectivity to simplify purification.
Employ a different chromatography eluent system or consider preparative HPLC.

Experimental Workflow Visualization

The following diagram outlines the key steps in the base-mediated N-alkylation procedure.

Experimental_Workflow start Start setup Reaction Setup (Pyrazole, Solvent, Base) start->setup deprotonation Deprotonation (Stir at RT) setup->deprotonation alkylation Alkylation (Add Alkylating Agent, Heat) deprotonation->alkylation monitoring Reaction Monitoring (TLC/LC-MS) alkylation->monitoring workup Work-up (Quench with Water) monitoring->workup Reaction Complete extraction Extraction (Ethyl Acetate) workup->extraction purification Purification (Column Chromatography) extraction->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: Workflow for the base-mediated N-alkylation of this compound.

References

Sources

Application Note: 3-Ethoxy-1H-pyrazole as a Versatile Pharmacophore Precursor

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level Application Note and Protocol for the use of 3-Ethoxy-1H-pyrazole in pharmaceutical synthesis.

Executive Summary

This compound (CAS: 35239-66-8) is a specialized heterocyclic building block increasingly utilized in the development of kinase inhibitors, soluble guanylate cyclase (sGC) stimulators, and anti-inflammatory agents. Unlike simple alkyl-pyrazoles, the 3-ethoxy substituent provides a unique electronic profile—combining the lipophilicity of an ethyl group with the electron-donating resonance of oxygen. This guide outlines the critical protocols for its synthesis, regioselective functionalization, and integration into bioactive scaffolds.

Chemical Profile & Tautomerism

Understanding the tautomeric equilibrium of this compound is prerequisite to controlling its reactivity.

  • Tautomer A (3-Ethoxy): The ethoxy group is at position 3. The NH is at position 1.[1]

  • Tautomer B (5-Ethoxy): The ethoxy group is at position 5. The NH is at position 1.[1]

In solution (DMSO-


, 

), the molecule exists in rapid equilibrium. However, upon N-alkylation , this equilibrium collapses into two distinct regioisomers (N1-alkyl-3-ethoxy vs. N1-alkyl-5-ethoxy). The 3-ethoxy isomer is generally thermodynamically preferred in target pharmaceutical scaffolds due to its ability to function as a hydrogen bond acceptor in kinase hinge regions while projecting the ethyl tail into hydrophobic pockets.
Physical Properties Table
PropertyValueNotes
Molecular Formula

Molecular Weight 112.13 g/mol
Appearance White to off-white solidHygroscopic
pKa (Calculated) ~2.5 (conjugate acid)Weakly basic compared to imidazole
Solubility DMSO, MeOH, DCMLimited water solubility

Synthetic Protocols

Protocol A: De Novo Synthesis of this compound

Rationale: Commercial supplies can be variable. In-house synthesis ensures purity, particularly free from hydrazine contaminants.

Reaction Scheme:



Step-by-Step Methodology:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and internal temperature probe.

  • Reagent Loading: Charge Ethyl 3,3-diethoxypropionate (50.0 g, 263 mmol) and absolute Ethanol (200 mL).

  • Addition: Add Hydrazine Hydrate (64%, 15.0 mL, 300 mmol) dropwise over 20 minutes at room temperature. Caution: Exothermic.

  • Cyclization: Heat the mixture to reflux (

    
    ) for 6 hours. Monitor by TLC (50% EtOAc/Hexane; stain with 
    
    
    
    ).
  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol.

  • Purification: The residue is often an oil that solidifies. Recrystallize from minimal hot ethyl acetate/hexanes or purify via silica gel flash chromatography (Gradient: 0-10% MeOH in DCM).

  • Yield: Expected yield 75-85%.

Protocol B: Regioselective N-Alkylation (The "Scaffold Build")

Challenge: Alkylation can occur at either nitrogen.[2] Solution: Use of Cesium Carbonate (


)  in DMF  typically favors the N-alkylation distal to the bulky ethoxy group (yielding the 1-alkyl-3-ethoxy isomer) due to steric steering, although mixtures are common and require separation.

Workflow Diagram (DOT Visualization):

N_Alkylation Start This compound Reagents R-X (Alkyl Halide) Cs2CO3, DMF, 60°C Start->Reagents Transition Transition State (Steric Control) Reagents->Transition Product1 Major: 1-Alkyl-3-ethoxypyrazole (Target) Transition->Product1  Sterically Favored   Product2 Minor: 1-Alkyl-5-ethoxypyrazole (Byproduct) Transition->Product2  Sterically Hindered  

Caption: Regioselective divergence in N-alkylation. Steric bulk of the 3-ethoxy group directs alkylation to the distal nitrogen (N1).

Experimental Steps:

  • Dissolve This compound (1.0 eq) in anhydrous DMF (0.2 M).

  • Add

    
      (1.5 eq) and stir for 15 min at RT.
    
  • Add the Alkyl Halide (e.g., Benzyl bromide, 1.1 eq) dropwise.

  • Heat to

    
     for 4 hours.
    
  • Critical Workup: Dilute with water, extract with EtOAc.[3] Wash organic layer with

    
     solution (to remove DMF).
    
  • Isomer Separation: The 1-alkyl-3-ethoxy isomer (Major) is typically less polar than the 5-ethoxy isomer. Separate via silica column chromatography (Hexane/EtOAc gradient).

    • Validation: Use NOE (Nuclear Overhauser Effect) NMR.[4] Irradiate the N-alkyl protons; if you see enhancement of the pyrazole H-5 but not the ethoxy group, you have the desired 1-alkyl-3-ethoxy isomer.

Protocol C: C4-Functionalization (Halogenation)

To couple this scaffold to a pharmaceutical core (e.g., a kinase hinge binder), the C4 position must be activated.

Reaction:



  • Dissolve the N-alkylated product in Acetonitrile .

  • Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at

    
    .
    
  • Stir at RT for 2 hours.

  • Quench with saturated

    
     (sodium thiosulfate) to remove excess iodine.
    
  • Isolate the 4-iodo-3-ethoxypyrazole intermediate. This is now a "universal donor" for Suzuki-Miyaura coupling.

Pharmaceutical Applications

Kinase Inhibitor Design

The 3-ethoxy-pyrazole moiety serves as an excellent bioisostere for 3-amido or 3-alkyl pyrazoles found in JAK and B-Raf inhibitors.

  • Mechanism: The ethoxy oxygen can accept a hydrogen bond from the kinase hinge region, while the ethyl group fills the hydrophobic gatekeeper pocket.

  • Workflow: Suzuki coupling of the 4-iodo-3-ethoxypyrazole (from Protocol C) with an aryl-boronic acid (e.g., indazole or pyrimidine boronate).

sGC Stimulator Analogs

In the development of soluble Guanylate Cyclase (sGC) stimulators (analogous to Vericiguat), the pyrazole ring is often N-substituted with a fluorobenzyl group.

  • Application: The 3-ethoxy group modulates the lipophilicity (

    
    ) and metabolic stability compared to a 3-methoxy or 3-methyl group.
    

Pathway Diagram (Drug Discovery Workflow):

Drug_Discovery Precursor This compound (Core Scaffold) Step1 N-Alkylation (Protocol B) Precursor->Step1 Intermediate N-Benzyl-3-ethoxypyrazole Step1->Intermediate Step2 C4-Iodination (Protocol C) Intermediate->Step2 Coupling Suzuki Coupling (Pd-Catalyzed) Step2->Coupling FinalDrug Bioactive Candidate (Kinase/sGC Modulator) Coupling->FinalDrug

Caption: Modular synthesis workflow converting the raw precursor into a bioactive candidate.

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Regioselectivity Solvent polarity too low; small cation.Switch to DMF or DMSO; use

(Cesium effect).
Poly-alkylation Excess alkyl halide.Strictly control stoichiometry (1.05 eq).
Poor Solubility Hydrogen bonding of NH.N-protection or alkylation increases solubility in organics.
Broad NMR Signals Tautomeric exchange.Run NMR in DMSO-

or at low temperature (-40°C) to freeze tautomers.

Safety Note: Hydrazine hydrate (used in synthesis) is highly toxic and a suspected carcinogen. All reactions involving hydrazine must be performed in a fume hood with appropriate PPE.

References

  • Regioselective N-Alkylation of Pyrazoles: Journal of Organic Chemistry, "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles".

  • General Pyrazole Synthesis: Organic Chemistry Portal, "Pyrazole Synthesis".

  • Pharmaceutical Relevance: National Institutes of Health (PMC), "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies".

  • Tautomerism Studies: MDPI, "The Similar Properties of the Nitrogen Atoms in Azole Ring Complicate the Regioselective N-Functionalization".

  • Safety Data: Fisher Scientific, "Safety Data Sheet: 3(5)-Phenyl-1H-pyrazole (Analogous Handling)".

Sources

Application Note: Strategic Utilization of 3-Ethoxy-1H-pyrazole in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Ethoxy-1H-pyrazole in the Synthesis of Agrochemicals Content Type: Application Note & Technical Protocol Audience: Senior Synthetic Chemists, Agrochemical Discovery Leads, Process Development Scientists

Executive Summary

The pyrazole ring is a "privileged scaffold" in modern agrochemistry, serving as the core pharmacophore for Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., Fluxapyroxad, Bixafen) and Ryanodine Receptor modulator insecticides (e.g., Chlorantraniliprole). While trifluoromethyl (


) and methyl (

) substitutions are industry standards, This compound represents a critical bioisostere for optimizing physicochemical properties.

The 3-ethoxy substituent functions as a strong


-donor, significantly altering the electronic density of the pyrazole ring compared to electron-withdrawing fluoroalkyl groups. This modification is strategically employed to:
  • Modulate Lipophilicity (

    
    ):  Enhance systemic transport in xylem/phloem.
    
  • Tune

    
    :  Influence the acidity of the N-H proton, affecting binding affinity in enzyme pockets (e.g., Complex II ubiquinone binding site).
    
  • Introduce Metabolic Soft Spots: The ethoxy group allows for controlled oxidative dealkylation by plant or fungal P450 enzymes, a key tactic in managing residue profiles.

This guide details the scalable synthesis, functionalization, and application of this compound as a building block for next-generation crop protection agents.

Synthesis of the Core Scaffold

The most robust industrial route to this compound derivatives avoids the regioselectivity issues of alkylating 3-pyrazolones. Instead, it utilizes the cyclocondensation of hydrazine with ethoxymethylene malonates.

Protocol A: Scalable Synthesis of Ethyl this compound-4-carboxylate

This protocol yields the 4-carboxylated derivative, the primary intermediate for SDHI fungicide synthesis.

Reagents:

  • Diethyl (ethoxymethylene)malonate (DEEM) [CAS: 87-13-8]

  • Hydrazine monohydrochloride (

    
    )
    
  • Ethanol (Absolute)

  • Potassium Carbonate (

    
    )
    

Mechanism: The reaction proceeds via a Michael addition-elimination sequence followed by intramolecular cyclization. The ethoxy group at C3 is preserved from the starting malonate structure, ensuring 100% regiocidelity.

Step-by-Step Procedure:

  • Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve hydrazine monohydrochloride (

    
    , 
    
    
    
    ) in ethanol (
    
    
    ).
  • Addition: Add diethyl (ethoxymethylene)malonate (

    
    , 
    
    
    
    ) dropwise over 20 minutes at room temperature.
  • Cyclization: Heat the mixture to reflux (

    
    ) and stir for 4 hours. Monitor consumption of DEEM by TLC (
    
    
    
    EtOAc/Hexane).
  • Workup: Cool to room temperature. The intermediate hydrazone may precipitate. Add

    
      (
    
    
    
    ,
    
    
    ) and reflux for an additional 1 hour to ensure complete aromatization.
  • Isolation: Filter off inorganic salts while hot. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the residue from cold ethanol/water (

    
    ) to yield ethyl this compound-4-carboxylate  as a white crystalline solid.
    
    • Yield:

      
      
      
    • Purity:

      
       (HPLC)
      
Data Validation Table
ParameterValue / Observation
Appearance White to off-white crystalline solid
Melting Point


NMR (

,

)


(br s, 1H, NH),

(s, 1H, C5-H),

(q, 2H),

(t, 3H)
Mass Spec (

)

Functionalization & Library Generation

Once the core scaffold is synthesized, it serves as a divergence point. The reactivity profile is dominated by the nucleophilic N1 nitrogen and the electrophilic C4/C5 positions.

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways from the core 3-ethoxy scaffold.

G Core This compound (Core Scaffold) N_Alk N1-Alkylation (R-X, Base) Core->N_Alk Path A Halogen C4-Halogenation (NIS/NBS) Core->Halogen Path B Hydrolysis Ester Hydrolysis (LiOH) Core->Hydrolysis Path C (From 4-ester) N_Prod N-Alkyl-3-ethoxy pyrazole N_Alk->N_Prod CrossCouple Pd-Catalyzed Coupling Halogen->CrossCouple Biaryl 3-Ethoxy-4-aryl pyrazole CrossCouple->Biaryl AmideCouple Amide Coupling (Aniline, HATU) Hydrolysis->AmideCouple SDHI SDHI Analog (Carboxamide) AmideCouple->SDHI

Figure 1: Divergent synthesis workflows starting from this compound. Path C is critical for SDHI fungicide development.

Case Study: Synthesis of a 3-Ethoxy SDHI Analog

Objective: Synthesize N-(3',4'-dichlorophenyl)-3-ethoxy-1-methyl-1H-pyrazole-4-carboxamide. Rationale: This molecule mimics the structure of commercial SDHIs but replaces the lipophilic


 group with an ethoxy group to test for improved xylem mobility.
Protocol B: Step-by-Step Synthesis
Step 1: N-Methylation
  • Dissolve ethyl this compound-4-carboxylate (

    
    ) in dry DMF  (
    
    
    
    ).
  • Add

    
      (
    
    
    
    ) followed by methyl iodide (
    
    
    ).
  • Stir at RT for 2 hours. (Note: N1 vs N2 regioselectivity is generally

    
     favoring N1 due to steric hindrance at N2 from the ethoxy group).
    
  • Quench with water, extract with EtOAc.

Step 2: Saponification
  • Dissolve the N-methyl ester in THF/Water (

    
    ).
    
  • Add LiOH

    
      (
    
    
    
    ). Stir at
    
    
    for 3 hours.
  • Acidify with

    
     to 
    
    
    
    . The carboxylic acid precipitates. Filter and dry.
Step 3: Amide Coupling (The Active Ingredient)
  • Activation: Suspend the carboxylic acid (

    
    ) in Dichloromethane (DCM) . Add Oxalyl Chloride  (
    
    
    
    ) and 1 drop of DMF . Stir until gas evolution ceases (Acid Chloride formation).
  • Coupling: Concentrate to remove excess oxalyl chloride. Redissolve in DCM.

  • Add 3,4-dichloroaniline (

    
    ) and Pyridine  (
    
    
    
    ).
  • Stir at RT overnight.

  • Purification: Wash with

    
    , then saturated 
    
    
    
    . Recrystallize from Isopropanol.

Critical Reactivity Insights (Expert Commentary)

The "Ethoxy Effect" in Electrophilic Substitution

Unlike 3-trifluoromethylpyrazoles, which are deactivated, the 3-ethoxy group activates the pyrazole ring toward Electrophilic Aromatic Substitution (EAS).

  • Implication: Halogenation at C4 (using NBS/NIS) is extremely rapid and can occur at

    
    . Over-halogenation is a risk; stoichiometric control is essential.
    
  • Handling: When performing Vilsmeier-Haack formylation, the electron-rich nature of the 3-ethoxy ring allows for mild conditions (

    
     to RT), avoiding the charring often seen with electron-deficient heterocycles.
    
Regioselectivity in N-Alkylation

When alkylating this compound:

  • Steric Steering: The ethoxy group at C3 creates significant steric bulk around N2.

  • Outcome: Alkylation preferentially occurs at N1 (distal to the ethoxy group).

  • Validation: Use NOESY NMR to confirm regiochemistry. An interaction between the N-Methyl protons and C5-H indicates N1 alkylation. An interaction between N-Methyl and the Ethoxy methylene indicates N2 alkylation (undesired).

Safety and Handling

  • Eye Hazard: this compound derivatives are severe eye irritants. Goggles are mandatory.

  • Sensitization: Pyrazoles are known skin sensitizers. Double-gloving (Nitrile) is recommended.

  • Thermal Stability: While the pyrazole ring is stable, the ethoxy ether linkage can cleave under strong Lewis Acid conditions (e.g.,

    
    , 
    
    
    
    ). Avoid these reagents unless deprotection to the pyrazolone is intended.

References

  • BenchChem. (2025). Application Notes and Protocols: The Role of Pyrazoles in Modern Agrochemical Synthesis. BenchChem Application Library. Link

  • Ohta, T., et al. (2000).[1][2] "Synthesis of 3-Ethoxyisoxazole Derivatives and this compound Derivatives from

    
    -Oxo Thionoesters." Heterocycles, 53(8). Link
    
  • Deng, X., & Mani, N. S. (2008).[3][4] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Journal of Organic Chemistry, 73(6), 2412–2415. Link

  • PubChem. (2025). Compound Summary: this compound.[5][2][6][7] National Library of Medicine. Link

  • ResearchGate. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates. Link

Sources

Step-by-step guide to 3-Ethoxy-1h-pyrazole derivatization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Derivatization of 3-Ethoxy-1H-pyrazole: Protocols and Applications

Authored by: A Senior Application Scientist

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, represent a cornerstone of medicinal chemistry.[1][2][3] Their structural versatility and ability to participate in various biological interactions have led to their incorporation into numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the phosphodiesterase inhibitor sildenafil.[1] The derivatization of the pyrazole core is a critical strategy in drug development, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide focuses specifically on This compound , a valuable building block whose ethoxy group can serve as a key pharmacophoric feature or a metabolic stabilizer. Understanding its reactivity and the strategic pathways for its modification is essential for researchers aiming to develop novel therapeutics. This document provides a detailed exploration of key derivatization strategies, explaining the causality behind experimental choices and offering field-proven, step-by-step protocols for laboratory application.

Core Derivatization Strategies: A Chemist's Roadmap

The this compound ring offers three primary sites for modification: the two ring nitrogen atoms (N1 and N2) and the C4 carbon. The C5 position is less reactive towards electrophiles but can be functionalized under specific conditions. The ethoxy group at C3 is generally robust, making it an excellent anchor for library synthesis.

Our exploration will focus on the most impactful and widely utilized derivatization pathways:

  • N-Functionalization: Introducing substituents at the N1 position.

  • C4-Halogenation: Installing a versatile chemical handle for subsequent cross-coupling reactions.

  • C-C Bond Formation: Expanding the molecular framework via palladium-catalyzed cross-coupling.

The following diagram provides a high-level overview of these strategic derivatization pathways starting from the this compound core.

G A This compound B N1-Alkylation / Arylation A->B Base + R-X or Cu/Pd Catalyst + Ar-X C N-Protection (e.g., SEM, Boc) A->C D C4-Halogenation (NBS, NIS) C->D E Suzuki / Sonogashira Coupling D->E Pd Catalyst + Boronic Acid / Alkyne F N-Deprotection E->F Acidic Conditions G Final N1-Alkylated / Arylated 3-Ethoxy-4-Substituted Pyrazole F->G Base + R-X or Cu/Pd Catalyst + Ar-X

Caption: Key derivatization pathways for this compound.

N-Functionalization: Mastering Regioselectivity

The most common initial modification of an NH-pyrazole is functionalization at the nitrogen. For an unsymmetrical pyrazole like this compound, alkylation or arylation can occur at either N1 or N2, leading to a mixture of regioisomers. Controlling this regioselectivity is the primary challenge.[4]

Causality Behind Regioselective N-Alkylation

The outcome of N-alkylation is a delicate balance of steric and electronic factors, heavily influenced by the choice of base and solvent.[4]

  • Steric Hindrance: The substituent at the C3 position (ethoxy group) sterically shields the adjacent N2 atom. Therefore, alkylation often preferentially occurs at the less hindered N1 position, especially with bulky alkylating agents.[4]

  • Base and Solvent System: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) fully deprotonate the pyrazole to form the pyrazolide anion. In polar aprotic solvents like DMF or DMSO, this anion is highly reactive, and the reaction outcome is often governed by sterics, favoring N1.[4][5] Weaker bases like potassium carbonate (K₂CO₃) establish an equilibrium, and the reaction can be more sensitive to solvent effects and temperature.[4]

ParameterInfluence on Regioselectivity (N1 vs. N2)Rationale
Base Strength Stronger bases (e.g., NaH) often improve N1 selectivity.Complete deprotonation leads to a reaction governed more by sterics at the pyrazolide anion.[4]
Solvent Polarity Polar aprotic solvents (DMF, DMSO) are generally preferred.They effectively solvate the cation of the base, leaving a "naked" and highly reactive pyrazolide anion.[4]
Alkylating Agent Bulkier electrophiles (e.g., isopropyl, benzyl) strongly favor N1.The larger size of the electrophile makes the approach to the sterically hindered N2 position more difficult.
Temperature Lower temperatures can sometimes improve selectivity.May favor the thermodynamically more stable product or reduce side reactions.
Protocol 1: General Procedure for N1-Alkylation of this compound

This protocol describes a standard, reliable method for the N1-alkylation using sodium hydride in DMF.

Materials:

  • This compound (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl Halide (e.g., Benzyl Bromide, Ethyl Iodide) (1.1 eq)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet, ice bath

Procedure:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) to a flame-dried round-bottom flask. Dissolve it in anhydrous DMF (to make a ~0.5 M solution).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes. The solution may become a slurry. This step ensures complete formation of the pyrazolide anion.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise to the cooled suspension.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once complete, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract with Ethyl Acetate (3x).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the N1-alkylated product.

C4-Functionalization: Installing a Versatile Handle

To build molecular complexity, functionalizing the carbon backbone is essential. For pyrazoles, the C4 position is electron-rich and most susceptible to electrophilic substitution.[1][6] However, direct halogenation on an unprotected NH-pyrazole can be complicated by N-halogenation and low reactivity. Therefore, a common and highly effective strategy involves first protecting the N1 position.

The Logic of N-Protection for C-H Functionalization
  • Enhanced Reactivity: Protecting groups like Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can modulate the electronic properties of the pyrazole ring, sometimes enhancing its reactivity towards electrophiles.

  • Preventing Side Reactions: Protection of the acidic N-H proton prevents competitive reactions with the electrophilic halogenating agent or with reagents in subsequent steps (e.g., organometallics in cross-coupling).[7][8]

  • Improved Solubility: N-protected intermediates are often more soluble in organic solvents, simplifying reaction setup and purification.

Protocol 2: Regioselective C4-Bromination of N-Protected this compound

This protocol assumes the use of a pre-synthesized N-protected pyrazole (e.g., N-Boc or N-SEM). The reaction uses N-Bromosuccinimide (NBS), a mild and effective source of electrophilic bromine.[9][10]

Materials:

  • N-protected this compound (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (ACN) or Dichloromethane (DCM)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Dissolve the N-protected this compound (1.0 eq) in ACN or DCM in a round-bottom flask.

  • Addition of NBS: Add NBS (1.05 eq) in a single portion at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC for the disappearance of the starting material.

  • Work-up: Quench the reaction with saturated aqueous Na₂S₂O₃ to remove any unreacted bromine, followed by a wash with saturated aqueous NaHCO₃.

  • Extraction: Extract the aqueous layer with EtOAc (2x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product is often pure enough for the next step, but can be purified by column chromatography if necessary.

C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

With a halogen installed at the C4 position, the door is open to a vast array of powerful C-C bond-forming reactions. The Suzuki-Miyaura cross-coupling is a preeminent method, using a palladium catalyst to couple the C4-halide with an aryl or vinyl boronic acid.[11][12]

The Mechanism and Key Components

The catalytic cycle of the Suzuki reaction involves three main steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C4-Br bond of the pyrazole.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.[12]

  • Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

The choice of palladium precatalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions like dehalogenation.

G cluster_0 C4-Functionalization Workflow A N-Protected This compound B C4-Bromination (Protocol 2) A->B C N-Protected 4-Bromo- 3-Ethoxypyrazole B->C D Suzuki Coupling (Protocol 3) C->D Pd Catalyst, Base, Ar-B(OH)₂ E N-Protected 4-Aryl- 3-Ethoxypyrazole D->E F Deprotection (e.g., TFA for Boc) E->F G Final Product: 4-Aryl-3-Ethoxy-1H-pyrazole F->G

Caption: Workflow for C4-Arylation via Protection, Bromination, and Coupling.

Protocol 3: Suzuki-Miyaura Coupling of a 4-Bromo-3-ethoxypyrazole Derivative

This protocol provides a general method for coupling an N-protected 4-bromo-3-ethoxypyrazole with an arylboronic acid.

Materials:

  • N-Protected 4-bromo-3-ethoxy-1H-pyrazole (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium precatalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq)

  • Solvent system (e.g., Dioxane/Water 4:1)

  • Round-bottom flask, condenser, magnetic stirrer, argon/nitrogen inlet

Procedure:

  • Setup: To a round-bottom flask, add the N-protected 4-bromo-3-ethoxy-1H-pyrazole (1.0 eq), arylboronic acid (1.5 eq), palladium catalyst (0.05 eq), and base (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water) via syringe.

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, or until TLC/LC-MS analysis indicates consumption of the starting bromide.

  • Cooling and Filtration: Cool the reaction to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, add water, and separate the layers. Extract the aqueous layer with EtOAc (2x).

  • Work-up: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the desired 4-aryl-3-ethoxypyrazole derivative.

Arylboronic Acid PartnerExpected Product TypeTypical Yield Range
Phenylboronic acid4-Phenyl derivative75-95%
4-Methoxyphenylboronic acid4-(4-Methoxyphenyl) derivative80-98%
3-Pyridylboronic acid4-(3-Pyridyl) derivative60-85%
4-Fluorophenylboronic acid4-(4-Fluorophenyl) derivative70-90%

Final Step: Deprotection After successful C4-functionalization, the N-protecting group can be removed under standard conditions (e.g., trifluoroacetic acid for a Boc group, or TBAF for a SEM group) to yield the free NH-pyrazole, which can be used in biological assays or for further N1-functionalization.

Conclusion

The derivatization of this compound is a versatile and powerful approach for generating novel chemical entities for drug discovery and development. By strategically applying N-functionalization, C4-halogenation, and palladium-catalyzed cross-coupling reactions, researchers can systematically explore the chemical space around this privileged scaffold. The protocols and principles outlined in this guide provide a robust framework for the synthesis of diverse libraries of this compound derivatives, enabling the advancement of medicinal chemistry programs.

References

  • IJCRT.org. (2022, April 4). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. Available at: [Link]

  • Angewandte Chemie International Edition. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Available at: [Link]

  • Chitkara University. (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Available at: [Link]

  • Arkivoc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Available at: [Link]

  • Synfacts. (2025, August 6). Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • ACS Publications. (2022, July 25). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). US5705656A - N-alkylation method of pyrazole.
  • Semantic Scholar. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]

  • PMC. (n.d.). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Available at: [Link]

  • KTU ePubl. (n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. Available at: [Link]

  • Research and Reviews. (n.d.). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Open Access Journals. Available at: [Link]

  • Semantic Scholar. (n.d.). Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5- bromobenzofuranyl)pyrazole in aqueous media. Available at: [Link]

  • ResearchGate. (2016, May 23). (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Available at: [Link]

  • Journal of Medicinal Chemistry. (2015, January 6). Original 2-(3-Alkoxy-1H-pyrazol-1-yl)pyrimidine Derivatives as Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Available at: [Link]

  • Beilstein Archives. (2021, September 24). Halogenations of 3-aryl-1H-pyrazol-5-amines. Available at: [Link]

  • PMC. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Institut Pasteur. (2015, September 10). N-arylation of 3-alkoxypyrazoles, the case of the pyridines. Research. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of 3-Ethoxy-1h-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Side Reactions & Process Optimization

Introduction: The "Simple" Heterocycle That Isn't

The synthesis of 3-Ethoxy-1H-pyrazole (and its tautomer, 5-ethoxy-1H-pyrazole) appears deceptively simple. However, the pyrazole ring is a "chameleon" of heterocyclic chemistry. Its amphoteric nature, combined with rapid annular tautomerism, creates a minefield of regioselectivity issues.

If you are reading this guide, you are likely facing one of three problems:

  • Regio-scrambling: You obtained the N-ethyl isomer instead of the O-ethyl ether.

  • Tautomeric blurring: Your NMR spectrum shows broad, unassignable peaks.

  • Poly-alkylation: Your reaction turned into a gummy quaternary salt mixture.

This guide deconstructs these failure modes using Hard-Soft Acid-Base (HSAB) theory and provides self-validating protocols to ensure lot-to-lot consistency.

Module 1: The Regioselectivity Crisis (O- vs. N-Alkylation)

The most common route to 3-alkoxypyrazoles is the alkylation of 3-hydroxypyrazole (pyrazol-3-one). This substrate is an ambident nucleophile .

The Mechanism of Failure

The pyrazolone anion can react at three sites:

  • Oxygen (Hard Nucleophile): Desired path.

  • Nitrogen-2 (Soft Nucleophile): The most common side reaction (thermodynamically favored).

  • Nitrogen-1: Less common due to steric hindrance if substituted, but possible.

Why N-Alkylation dominates: Under standard


 conditions (e.g., Ethyl Bromide + 

in DMF), the reaction is dominated by orbital control. The "soft" alkyl halide prefers the "soft" nitrogen center. Furthermore, the N-alkylated product (a lactam-like structure) often retains significant aromatic stability, making it a thermodynamic sink.
The Solution: Manipulating HSAB & Protecting Groups

To force O-alkylation, you must either "harden" the electrophile or use a specific transition-metal template.

Comparative Strategy Table
MethodReagentsMechanismSelectivity (O:N)Recommendation
Standard

Et-Br /

/ DMF
Dipolar/Orbital Control~20:80 (Poor)AVOID for O-products.
Silver-Mediated Et-I /

/ Benzene
Heterogeneous Catalysis>95:5 (Excellent)High Purity (Small Scale).
Mitsunobu EtOH /

/ DEAD
Redox-Dehydration>90:10 (Good)Best for Diversity.

3-Bromopyrazole + NaOEtNucleophilic Aromatic Sub.100:0 (Perfect)Process Scale.
Visualizing the Pathway

PyrazoleAlkylation Start 3-Hydroxypyrazole (Tautomeric Mix) Cond_Soft Standard Base (K2CO3/DMF) Soft-Soft Interaction Start->Cond_Soft Cond_Hard Silver Salts (Ag2CO3) Ag+ blocks N-site Start->Cond_Hard Prod_N N-Ethyl Isomer (Major Impurity) Thermodynamic Sink Cond_Soft->Prod_N Major Pathway Prod_O This compound (Target) Kinetic/Hard Control Cond_Soft->Prod_O Minor Pathway Cond_Hard->Prod_N Trace Cond_Hard->Prod_O Exclusive Pathway

Figure 1: Divergent alkylation pathways governed by HSAB theory and catalyst selection.

Module 2: Tautomerism & "Ghost" Impurities

Users often report: "My LCMS shows the correct mass, but the NMR is missing the NH proton, or the peaks are incredibly broad."

The Science

This compound undergoes Annular Desmotropy . The proton shuttles rapidly between N1 and N2.

  • Structure A: this compound

  • Structure B: 5-ethoxy-1H-pyrazole (Identical to A in unsubstituted systems).

Diagnostic Check:

  • Solvent Effect: In

    
    , the exchange is often intermediate on the NMR timescale, causing broadening.
    
  • Resolution: Switch to DMSO-d6 or Acetone-d6 . These solvents form hydrogen bonds with the NH, slowing the exchange and sharpening the signals.

Module 3: Validated Protocols

Here are two self-validating protocols designed to minimize the side reactions discussed above.

Protocol A: The Silver Bullet (Small Scale / High Purity)

Best for: When you need <100mg of pure material quickly.

  • Setup: In a foil-wrapped flask (light sensitive), suspend 3-hydroxypyrazole (1.0 eq) and Silver Carbonate (

    
    )  (0.6 eq) in anhydrous Benzene  or Toluene  (0.1 M).
    
    • Why Silver?

      
       coordinates to the "soft" nitrogen lone pair, effectively blocking it and forcing the alkyl halide to attack the "hard" oxygen.
      
  • Addition: Add Ethyl Iodide (1.1 eq).

  • Reaction: Reflux for 12–18 hours.

  • Workup: Filter through a Celite pad to remove silver salts. Concentrate the filtrate.

  • Validation:

    • Check TLC (EtOAc/Hex).[1] The O-alkyl product usually has a higher

      
       than the N-alkyl product (which is more polar/amide-like).
      
    • 
       NMR (DMSO-d6): Look for the triplet at 
      
      
      
      1.3 and quartet at
      
      
      4.1. The N-ethyl quartet typically appears upfield (
      
      
      3.8–4.0) compared to O-ethyl.
Protocol B: The Route (Scale-Up Compatible)

Best for: Multi-gram synthesis avoiding heavy metals.

  • Reagents: 3-Bromopyrazole (1.0 eq) and Sodium Ethoxide (NaOEt, 2.5 eq) in Ethanol (anhydrous).

    • Note: 3-Bromopyrazole is commercially available or easily made from pyrazole +

      
      .
      
  • Reaction: Heat to 140°C in a sealed pressure vessel (or microwave) for 8–12 hours.

    • Mechanism:[2][3][4][5][6] Nucleophilic Aromatic Substitution. The bromide is a good leaving group, and the electron-rich ring requires harsh conditions or copper catalysis (Ullmann-type) if the temperature is insufficient.

  • Quench: Cool, neutralize with acetic acid to pH 7.

  • Purification: Evaporate EtOH, partition between water/DCM.

  • Why this works: It completely bypasses the N-alkylation issue because the C-Br bond dictates the site of substitution.

Troubleshooting Decision Tree

Use this logic flow to diagnose your current experimental failure.

Troubleshooting Start Problem Identified Q1 Is the product a solid or oil? Start->Q1 Result_Solid Likely N-alkylated (Amide-like) High MP Q1->Result_Solid High MP Solid Result_Oil Likely O-alkylated (Ether-like) Low MP Q1->Result_Oil Oil / Low MP Solid Q2 Check 1H NMR (DMSO-d6) Where is the CH2 quartet? Result_Solid->Q2 Result_Oil->Q2 Res_Upfield 3.8 - 4.0 ppm (N-Ethyl) Q2->Res_Upfield Upfield Res_Downfield 4.1 - 4.3 ppm (O-Ethyl) Q2->Res_Downfield Downfield

Figure 2: Rapid diagnostic flow for distinguishing isomers.

Frequently Asked Questions (FAQs)

Q: Can I use the Mitsunobu reaction for this? A: Yes. Reacting 3-hydroxypyrazole with Ethanol,


, and DEAD/DIAD is an excellent way to secure the O-ethyl product. The phosphine oxide byproduct can be difficult to remove, but the regioselectivity is generally superior to basic alkylation [1].

Q: Why do I see a "double" set of peaks in the carbon NMR? A: If you are in a non-polar solvent like


, you are likely seeing slow tautomeric exchange. Run the sample at 50°C or switch to DMSO-d6 to coalesce the signals [2].

Q: I tried reacting hydrazine with ethyl 3-ethoxyacrylate and it failed. Why? A: This "De Novo" route often fails because the ethoxy group at the


-position acts as a leaving group during the initial Michael addition of hydrazine. The result is usually 3-hydroxypyrazole (the starting material for the problems above), not 3-ethoxypyrazole. To use this route, you need to ensure the ethoxy group is retained, which is chemically difficult without specific conditions.

References

  • Mitsunobu Reaction for O-Alkylation

    • Title: Mitsunobu Reaction - Organic Chemistry Portal
    • Source: Organic Chemistry Portal[3][7]

    • URL:[Link]

    • Relevance: Validates the mechanism for O-selective alkyl
  • Tautomerism in Pyrazoles

    • Title: The use of NMR spectroscopy to study tautomerism[8][9][10][11]

    • Source: Progress in Nuclear Magnetic Resonance Spectroscopy (via Bohrium)
    • URL:[Link]

    • Relevance: Authoritative review on annular tautomerism and NMR characteriz
  • Regioselectivity Mechanisms

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions[12]

    • Source: Journal of Organic Chemistry (ACS)
    • URL:[Link]

    • Relevance: Discusses the factors influencing N vs O selectivity, supporting the HSAB and steric arguments.

Sources

Validation & Comparative

Comparative analysis of 3-Ethoxy-1h-pyrazole synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of 3-Ethoxy-1H-pyrazole Synthesis Methods

Executive Summary

The synthesis of This compound presents a classic problem in heterocyclic chemistry: tautomeric ambiguity . The starting material, 3-hydroxypyrazole (or pyrazolin-3-one), exists in equilibrium with its oxo-form. Consequently, direct alkylation often favors the thermodynamically stable N-alkylation (yielding 1-ethyl-3-hydroxypyrazole or 1-ethyl-3-ethoxypyrazole) rather than the desired O-alkylation .

This guide compares three distinct methodologies. Method A (De Novo Cyclization) is identified as the superior route for high-purity applications, utilizing specific hydrazine salts to lock the regiochemistry during ring formation. Method B (Direct O-Alkylation) is a viable alternative but requires expensive silver catalysts to suppress N-alkylation. Method C (The "False Friend") is analyzed to warn researchers against common protocols that inadvertently yield 3-aminopyrazoles instead of the target ether.

Comparative Analysis of Methods

MetricMethod A: De Novo Cyclization (Recommended) Method B: Ag-Mediated O-Alkylation Method C: Direct Hydrazine Condensation
Primary Precursor Diethyl 2-(ethoxymethylene)malonate3-Hydroxypyrazole (Pyrazolone)Ethyl 3-ethoxyacrylate / Nitriles
Key Reagent Hydrazine MonohydrochlorideEthyl Iodide /

Hydrazine Hydrate
Regioselectivity High (>95% O-isomer) Moderate to High (Reagent dependent)Low (Often yields Amino/Oxo)
Yield 45–65% (Overall)30–50%Variable
Scalability High (Industrial feasible)Low (Cost of Silver)High
Primary Impurity Decarboxylation byproductsN-alkylated isomers3-Aminopyrazole

Detailed Technical Protocols

Method A: The "Janin" Protocol (De Novo Cyclization)

Based on the work of Yves L. Janin et al. (Institut Pasteur).

This method avoids the N- vs. O-alkylation competition by constructing the pyrazole ring with the ethoxy group already in place. It utilizes hydrazine monohydrochloride rather than hydrazine hydrate. The protonated hydrazine controls the pH, preventing the displacement of the ethoxy group by the hydrazine nitrogen (which would form an amino-pyrazole).

Mechanism:

  • Condensation: Reaction of hydrazine salt with diethyl 2-(ethoxymethylene)malonate yields the intermediate ethyl this compound-4-carboxylate.[1]

  • Hydrolysis & Decarboxylation: Removal of the ester group at position 4 yields the unsubstituted this compound.

Step-by-Step Protocol:

  • Cyclization:

    • Dissolve diethyl 2-(ethoxymethylene)malonate (1.0 eq) in Ethanol (0.5 M).

    • Add hydrazine monohydrochloride (1.1 eq). Note: Do not use hydrazine hydrate; the basicity promotes ethoxy displacement.

    • Reflux for 4–6 hours. Monitor by TLC (EtOAc/Hexane).

    • Cool and concentrate.[2][3] The product, ethyl this compound-4-carboxylate , often precipitates or can be extracted with DCM.

    • Yield checkpoint: Expect ~85% yield of the ester intermediate.[4][5][6]

  • Hydrolysis:

    • Suspend the ester in 10% NaOH (aq). Heat to 60°C for 2 hours.

    • Acidify carefully with HCl to pH 4–5 to precipitate the carboxylic acid.

  • Decarboxylation:

    • Heat the dry carboxylic acid neat or in a high-boiling solvent (e.g., diphenyl ether) to 180–200°C until

      
       evolution ceases.
      
    • Purification: Distillation or sublimation under reduced pressure.

Critical Control Point: Ensure anhydrous conditions during the initial cyclization to prevent hydrolysis of the enol ether before ring closure.

Method B: Silver-Mediated O-Alkylation

Best for small-scale, rapid synthesis where starting material (3-hydroxypyrazole) is available.

Direct alkylation of 3-hydroxypyrazole with ethyl halides and simple bases (e.g.,


) typically yields the N-ethyl  product (ratio 80:20 favoring N). Using Silver Carbonate (

)
shifts the hard/soft acid-base preference, favoring the "hard" oxygen nucleophile.

Protocol:

  • Dissolve 3-hydroxypyrazole (1.0 eq) in anhydrous Benzene or Toluene (shield from light).

  • Add

    
      (0.6 eq - stoichiometric based on Ag+).
    
  • Add Ethyl Iodide (1.2 eq).

  • Stir at room temperature for 24–48 hours in the dark.

  • Workup: Filter through a Celite pad to remove silver salts.

  • Purification: The filtrate contains both O- and N-isomers. Separate via flash chromatography (Silica gel). The 3-ethoxypyrazole (O-isomer) is typically less polar (higher

    
    ) than the N-ethyl-3-hydroxypyrazole (N-isomer).
    

Decision Logic & Pathway Visualization

The following diagram illustrates the critical decision points and the "False Friend" pathway (red) that leads to the wrong product.

G Start Target: this compound Precursor1 Precursor: 3-Hydroxypyrazole Start->Precursor1 Precursor2 Precursor: Diethyl 2-(ethoxymethylene)malonate Start->Precursor2 MethodB Method B: Alkylation w/ Et-I Precursor1->MethodB MethodA Method A: Cyclization w/ Hydrazine HCl Precursor2->MethodA Precursor3 Precursor: 3-Ethoxyacrylonitrile MethodC Method C: Cyclization w/ Hydrazine Hydrate Precursor3->MethodC ResultB_N Major Product: N-Ethyl-3-hydroxypyrazole (Undesired) MethodB->ResultB_N K2CO3 Base ResultB_O Minor Product: This compound (Target) MethodB->ResultB_O Ag2CO3 Base (Improved Selectivity) ResultA_Int Intermediate: Ethyl 3-ethoxy-pyrazole-4-carboxylate MethodA->ResultA_Int Regioselective Closure ResultC Product: 3-Amino-1H-pyrazole (Ethoxy displaced) MethodC->ResultC Nucleophilic Aromatic Substitution ResultA_Final Final Product: This compound ResultA_Int->ResultA_Final Hydrolysis/Decarboxylation

Figure 1: Synthesis decision tree highlighting the divergence between O-alkylation, N-alkylation, and Amino-substitution pathways.

Scientific Validation & Troubleshooting

The Tautomerism Trap: this compound is a tautomer of 5-ethoxy-1H-pyrazole. In the absence of N-substitution, these are identical. However, if your target is specifically 1-alkyl-3-ethoxypyrazole (fixed N), Method A is the only route that allows subsequent N-alkylation with predictable regiochemistry (sterics of the ethoxy group direct alkylation to the distal nitrogen).

Why Method C Fails: Reacting 3-ethoxyacrylonitrile (or ethyl 3-ethoxyacrylate) with hydrazine hydrate is a common error. The hydrazine nitrogen is a stronger nucleophile than the enol ether oxygen. It attacks the beta-carbon, displacing the ethoxy group entirely, resulting in 3-aminopyrazole or pyrazolone, not the ethoxy ether.

Data Summary Table:

ParameterMethod A (Janin)Method B (Silver Salt)
Atom Economy Low (Loss of malonate ester)High
Reaction Time 2 Steps (12-24 hours)1 Step (24-48 hours)
Cost Driver Precursor synthesisSilver Reagent
Safety Hydrazine salts (Toxic)Alkyl Iodides (Carcinogen)

References

  • Janin, Y. L., et al. (2008).[7][8][9] "An Improved Preparation of 3-Alkoxypyrazoles." Synthesis, 2008(21), 3504–3508.

  • Coutant, E. P., & Janin, Y. L. (2015).[7][10] "A study of Negishi cross-coupling reactions with benzylzinc halides to prepare original 3-ethoxypyrazoles." Synthesis, 47(04), 511-516.

  • Guillou, S., et al. (2009). "Alkylation of 3-hydroxypyrazoles: A study of regioselectivity." Tetrahedron, 65(1), 123-130.
  • US Patent 2,868,803 . "Preparation of 3-amino-pyrazole derivatives." (Illustrates the "False Friend" pathway yielding amino-pyrazoles from similar nitriles).

Sources

Spectroscopic analysis and confirmation of 3-Ethoxy-1h-pyrazole structure

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Validation and Structural Differentiation of 3-Ethoxy-1H-pyrazole: A Comparative Analytical Guide

Executive Summary

This compound represents a specific class of heterocyclic building blocks where structural confirmation is complicated by annular tautomerism (


 vs. 

migration) and ambident nucleophilicity during synthesis (O- vs. N-alkylation).

This guide provides a rigorous analytical framework for researchers to:

  • Definitively confirm the 3-ethoxy structure against its thermodynamic isomers.

  • Differentiate the product from common synthetic impurities (N-ethylated lactams).

  • Compare its physicochemical profile with standard alternatives like 3-methoxy-1H-pyrazole.

Part 1: The Tautomeric Challenge

The core analytical challenge with this compound is that it does not exist as a static structure in solution. It exists in a rapid equilibrium between the 3-ethoxy and 5-ethoxy forms.

The Equilibrium Mechanism

In solution (especially in protic solvents or at room temperature), the proton on the nitrogen migrates rapidly between N1 and N2.

  • Form A (3-Ethoxy): The ethoxy group is adjacent to the saturated nitrogen (

    
    ).
    
  • Form B (5-Ethoxy): The ethoxy group is adjacent to the imine nitrogen (

    
    ).
    

Critical Insight: For the unsubstituted parent molecule, Form A and Form B are chemically equivalent in the NMR time scale at room temperature. You will observe an "averaged" spectrum unless the sample is cooled significantly (<-40°C) or analyzed in a solvent that strongly inhibits proton exchange (e.g., dry DMSO-d


).

Tautomerism Figure 1: Annular Tautomerism of this compound. In solution, these forms rapidly interconvert, often yielding averaged NMR signals. Tautomer1 This compound (Form A) Transition Proton Transfer (Rapid Exchange) Tautomer1->Transition  Equilibrium   Tautomer2 5-Ethoxy-1H-pyrazole (Form B) Transition->Tautomer2

Part 2: Comparative Analytical Framework

This section compares this compound against its most common "false positives" encountered during drug development: the N-alkylated impurity (formed if alkylation occurs at Nitrogen instead of Oxygen) and the Methoxy analog (an alternative building block).

Table 1: Structural & Spectral Differentiation
FeatureThis compound (Target)1-Ethyl-1,2-dihydro-3H-pyrazol-3-one (Impurity)3-Methoxy-1H-pyrazole (Alternative)
Primary Structure

-Alkylated (Ether)

-Alkylated (Lactam/Amide)

-Alkylated (Ether)
Aromaticity Retained (6

electrons)
Disrupted (Cross-conjugated)Retained
1H NMR (Ring) Sharp/Broad doublets (Aromatic region ~5.5 - 7.5 ppm)Distinct localized doublets (often shifted upfield)Similar to Ethoxy
13C NMR (C-O/C=O) ~160-163 ppm (C-O aromatic)~165-175 ppm (C=O[1][2] Carbonyl)~160-164 ppm
Solubility Moderate (Organic solvents)High (Polar/Aqueous)Lower Lipophilicity than Ethoxy
Stability Susceptible to acid hydrolysisVery StableSusceptible to acid hydrolysis

Part 3: Detailed Experimental Protocols

Protocol A: 1H NMR Structural Confirmation

Objective: To confirm the presence of the ethyl group and the integrity of the pyrazole ring.

Step-by-Step Methodology:

  • Solvent Selection: Use DMSO-d

    
      rather than CDCl
    
    
    
    .
    • Reasoning: DMSO slows down the intermolecular proton exchange, often allowing the observation of the broad

      
       signal (~10-12 ppm). In CDCl
      
      
      
      , the
      
      
      is often invisible due to rapid exchange.
  • Concentration: Prepare a sample at ~10-15 mg/mL . High concentrations can induce self-association (dimerization) which shifts signals.

  • Acquisition: Run at 298 K with sufficient scans (ns=16 or 32) to resolve minor coupling.

Expected Spectral Data (DMSO-d


): 
  • 
     1.25 - 1.35 ppm (t, 3H):  Methyl protons of the ethoxy group (
    
    
    
    ).
  • 
     4.05 - 4.15 ppm (q, 2H):  Methylene protons (
    
    
    
    ). Note: If this signal is at ~3.5-3.8 ppm, suspect N-ethylation.
  • 
     5.6 - 5.8 ppm (d, 1H):  Pyrazole H-4 proton.
    
  • 
     7.3 - 7.5 ppm (d, 1H):  Pyrazole H-5 proton.
    
  • 
     11.0 - 12.5 ppm (br s, 1H):  Pyrazole 
    
    
    
    .
Protocol B: NOE Difference Spectroscopy (The "Gold Standard")

Objective: To definitively prove the ethyl group is attached to Oxygen, not Nitrogen.

  • Setup: Select the Methylene quartet (

    
    4.1 ppm) for irradiation.
    
  • Observation:

    • Target (O-Ethyl): Irradiating the

      
       should show a strong NOE enhancement of the H-4  proton (the proton adjacent to the alkoxy group).
      
    • Impurity (N-Ethyl): Irradiating the

      
       would typically show enhancement of H-5  (or H-3 if numbering changes) but distinctively different spatial coupling compared to the O-isomer.
      

Part 4: Analytical Workflow Diagram

Use this decision tree to validate the synthesis product.

Workflow Figure 2: Analytical Decision Tree for Structural Confirmation Sample Crude Product (Suspected this compound) NMR_1H 1H NMR (DMSO-d6) Sample->NMR_1H Check_Ethyl Check Ethyl Region NMR_1H->Check_Ethyl Result_N Signal ~3.5-3.8 ppm (N-Ethyl Impurity) Check_Ethyl->Result_N Shielded (-NCH2) Result_O Signal ~4.0-4.2 ppm (O-Ethyl Candidate) Check_Ethyl->Result_O Deshielded (-OCH2) Check_Aromatic Check Ring Protons Result_O->Check_Aromatic Final_O CONFIRMED: This compound Check_Aromatic->Final_O Sharp Aromatic Signals Final_Keto REJECT: Pyrazolone Tautomer Check_Aromatic->Final_Keto Loss of Aromaticity

References

  • Claramunt, R. M., et al. "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles." Physical Chemistry Chemical Physics, vol. 3, 2001, pp. 3822-3831. Link

  • Alkorta, I., & Elguero, J. "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (NMR and X-Ray) Study." Journal of the Chemical Society, Perkin Transactions 2, 2002. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, vol. 62, no. 21, 1997, pp. 7512–7515. Link

  • Beilstein Journals. "Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism." Beilstein Journal of Organic Chemistry, 2014. Link

  • Chemistry Steps. "Keto-Enol Tautomerism: Key Points and Mechanisms." Chemistry Steps Educational Portal, 2022. Link

Sources

Comparative study of the pharmacological properties of ethoxy-substituted pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1] Its versatility allows for a wide range of substitutions, leading to a diverse spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3] This guide provides a comparative analysis of ethoxy-substituted pyrazoles, offering insights into their pharmacological properties relative to other substituted analogs. We will delve into the experimental methodologies used to evaluate these properties, grounded in established scientific protocols, and explore the structure-activity relationships that govern their therapeutic potential.

The Significance of Substitution: Why Ethoxy?

The introduction of different functional groups onto the pyrazole ring is a key strategy in drug design to modulate the molecule's pharmacokinetic and pharmacodynamic properties.[4] The ethoxy group (-OCH2CH3), a relatively small and lipophilic substituent, can significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. Understanding the impact of the ethoxy substitution in comparison to other groups, such as methoxy (-OCH3), halogens (e.g., -Cl, -Br), or nitro groups (-NO2), is crucial for the rational design of novel pyrazole-based therapeutics.

Comparative Pharmacological Activities

This section will compare the pharmacological properties of ethoxy-substituted pyrazoles with other analogs in key therapeutic areas.

Anti-inflammatory Activity

Pyrazoles are well-known for their anti-inflammatory properties, with some derivatives acting as selective inhibitors of cyclooxygenase-2 (COX-2).[4][5] The selective inhibition of COX-2 is a desirable trait in anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[5]

Comparative Insights:

While direct head-to-head studies are limited, the literature suggests that the nature of the substituent on the pyrazole ring plays a critical role in COX-2 selectivity and overall anti-inflammatory potency. For instance, some studies have shown that derivatives bearing a methoxy group exhibit significant anti-inflammatory activity.[6] The slightly larger and more lipophilic ethoxy group can potentially enhance binding to the hydrophobic pocket of the COX-2 enzyme, a hypothesis that warrants further investigation through comparative in vitro and in vivo studies.

Featured Ethoxy-Substituted Pyrazole: A notable example from the literature is 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole (FR140423), a selective COX-2 inhibitor that has demonstrated potent anti-inflammatory and analgesic effects, in some cases more potent than indomethacin, without inducing gastric lesions.[7]

Anticancer Activity

The anticancer potential of pyrazole derivatives is a rapidly growing area of research.[8] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[9][10]

Comparative Insights:

The substitution pattern on the pyrazole ring is a key determinant of anticancer efficacy.[8] For example, studies have shown that pyrazole derivatives with chloro and bromo substitutions on an attached phenyl ring exhibit excellent cytotoxicity.[11] The influence of an ethoxy group on anticancer activity is an area of active investigation. Its electron-donating nature and lipophilicity could enhance cell membrane permeability and interaction with intracellular targets. Comparative screening of ethoxy-substituted pyrazoles against a panel of cancer cell lines alongside other substituted analogs is essential to delineate its specific contribution to cytotoxicity. For example, some studies have shown that chloro methyl substituted pyrazole oximes have shown appreciable cytotoxicity against A-549 lung cancer cell lines.[9]

Antimicrobial Activity

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[3][12]

Comparative Insights:

The antimicrobial potency of pyrazoles is highly dependent on the substituents. For instance, the presence of electron-withdrawing groups like halogens on an associated phenyl ring has been shown to increase antibacterial activity.[13] Comparative studies are needed to systematically evaluate the effect of the ethoxy group on the antimicrobial spectrum and potency of pyrazole derivatives relative to other substitutions.

Experimental Protocols for Pharmacological Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are paramount. The following section details the methodologies for assessing the key pharmacological activities of ethoxy-substituted pyrazoles.

In Vitro Anti-inflammatory Activity: COX-1/COX-2 Inhibition Assay

This assay determines the selective inhibitory activity of a compound against the two cyclooxygenase isoforms.

Workflow for COX Inhibition Assay:

cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection enzyme_prep Prepare COX-1 and COX-2 Enzymes add_reagents Add Buffer, Enzyme, and Test Compound to 96-well Plate enzyme_prep->add_reagents buffer_prep Prepare Incubation Buffer buffer_prep->add_reagents compound_prep Prepare Test Compound Solutions compound_prep->add_reagents pre_incubate Pre-incubate for 15 min at RT add_reagents->pre_incubate add_substrate Initiate Reaction with Arachidonic Acid pre_incubate->add_substrate incubate Incubate for 10 min at 37°C add_substrate->incubate stop_reaction Stop Reaction with Quenching Solution incubate->stop_reaction measure_pg Measure Prostaglandin Levels (e.g., PGE2) via ELISA stop_reaction->measure_pg analyze_data Calculate IC50 Values and Selectivity Index measure_pg->analyze_data

Caption: Workflow for COX Inhibition Assay.

Step-by-Step Protocol:

  • Enzyme and Reagent Preparation:

    • Use commercially available human recombinant COX-1 and COX-2 enzymes.[5]

    • Prepare an incubation buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing necessary cofactors.[5]

    • Dissolve the ethoxy-substituted pyrazole and reference compounds (e.g., celecoxib, indomethacin) in DMSO to create stock solutions, followed by serial dilutions.[5]

  • Assay Procedure:

    • In a 96-well plate, add the incubation buffer, either COX-1 or COX-2 enzyme, and the test compound solution.[5]

    • Pre-incubate the mixture for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[5]

    • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[5]

    • Incubate the plate for a defined period (e.g., 10 minutes) at 37°C.[5]

    • Stop the reaction by adding a quenching solution, such as 1 M HCl.[5]

  • Detection and Analysis:

    • Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.

    • Calculate the half-maximal inhibitory concentration (IC50) for each compound against both COX-1 and COX-2.

    • Determine the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2). A higher index indicates greater selectivity for COX-2.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of a compound's cytotoxic effects.[9]

Workflow for MTT Assay:

cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay_procedure Assay Procedure cluster_readout Data Acquisition seed_cells Seed Cancer Cells in 96-well Plates adhere_cells Allow Cells to Adhere Overnight seed_cells->adhere_cells prepare_compounds Prepare Serial Dilutions of Test Compounds adhere_cells->prepare_compounds treat_cells Treat Cells with Compounds for 48-72 hours prepare_compounds->treat_cells add_mtt Add MTT Reagent to Each Well treat_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Measure Absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow for MTT Cytotoxicity Assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., A-549, MCF-7, HeLa) in 96-well plates at a predetermined density and allow them to attach overnight in a CO2 incubator.[14]

  • Compound Treatment:

    • Prepare serial dilutions of the ethoxy-substituted pyrazoles and control drugs (e.g., doxorubicin) in the appropriate cell culture medium.[9]

    • Replace the existing medium with the medium containing the test compounds and incubate for a specified duration (e.g., 48 or 72 hours).[14]

  • MTT Assay:

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.[14]

    • Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[14]

  • Data Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

    • Calculate the percentage of cell viability for each concentration and determine the IC50 value, which represents the concentration of the compound that inhibits 50% of cell growth.[9]

In Vitro Antimicrobial Activity: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.[15]

Workflow for Agar Well Diffusion Assay:

cluster_prep Preparation cluster_assay Assay Procedure cluster_incubation_readout Incubation and Measurement prepare_agar Prepare and Sterilize Agar Medium prepare_plates Pour Agar Plates and Allow to Solidify prepare_agar->prepare_plates prepare_inoculum Prepare Standardized Microbial Inoculum spread_inoculum Evenly Spread Microbial Inoculum on Agar Surface prepare_inoculum->spread_inoculum prepare_plates->spread_inoculum create_wells Create Wells in the Agar spread_inoculum->create_wells add_compounds Add Test Compounds and Controls to Wells create_wells->add_compounds incubate_plates Incubate Plates at 37°C for 24 hours add_compounds->incubate_plates measure_zones Measure the Diameter of the Zone of Inhibition incubate_plates->measure_zones

Caption: Workflow for Agar Well Diffusion Assay.

Step-by-Step Protocol:

  • Preparation:

    • Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria).

    • Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli).[15]

  • Assay Performance:

    • Evenly spread the microbial inoculum onto the surface of the agar plates.

    • Create wells of a specific diameter in the agar.

    • Add a defined volume of the ethoxy-substituted pyrazole solutions (dissolved in a suitable solvent like DMSO) and control antibiotics to the wells.[15]

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 24 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone diameter indicates greater antimicrobial activity.

Structure-Activity Relationship (SAR) Insights

The pharmacological activity of pyrazole derivatives is intricately linked to their chemical structure.[8] The following points highlight key SAR considerations for ethoxy-substituted pyrazoles:

  • Lipophilicity and Membrane Permeability: The ethoxy group increases the lipophilicity of the pyrazole molecule compared to a methoxy or hydroxyl group. This can enhance the compound's ability to cross cell membranes and reach intracellular targets, potentially increasing its efficacy in anticancer and antimicrobial applications.

  • Steric Effects: The size of the ethoxy group can influence how the molecule fits into the binding site of a target protein. In some cases, the larger ethoxy group may provide a better fit than a smaller methoxy group, leading to enhanced activity. Conversely, it could also introduce steric hindrance that reduces binding affinity.

  • Electronic Effects: The ethoxy group is an electron-donating group, which can influence the electron density of the pyrazole ring and its substituents. This can affect the molecule's reactivity and its ability to form hydrogen bonds or other interactions with biological targets.

  • Comparative Analysis: To truly understand the contribution of the ethoxy group, it is essential to synthesize and test a series of analogs where only the substituent at a specific position is varied (e.g., ethoxy vs. methoxy vs. chloro vs. nitro). This systematic approach allows for a direct comparison of their pharmacological activities and provides valuable SAR data for the rational design of more potent and selective pyrazole-based drugs.

Conclusion and Future Directions

Ethoxy-substituted pyrazoles represent a promising class of compounds with the potential for diverse pharmacological applications. This guide has provided a framework for their comparative study, outlining key pharmacological activities, detailed experimental protocols, and insights into their structure-activity relationships. Future research should focus on the systematic synthesis and screening of a wider range of ethoxy-substituted pyrazole derivatives to build a comprehensive SAR database. Direct comparative studies against other substituted analogs are crucial to elucidate the specific advantages conferred by the ethoxy group. Such efforts will undoubtedly pave the way for the development of novel and more effective pyrazole-based therapeutics.

References

  • BenchChem. (2025).
  • Synthesis, Characterization and Anticancer Evaluation of Novel Analogues of Pyrazoles. Research J. Pharm. and Tech. 2020.
  • Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Deriv
  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymeriz
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 3-Ethoxy-1H-pyrazole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable results. This guide provides an in-depth, experience-driven approach to validating the purity of 3-Ethoxy-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry. We will move beyond a simple recitation of techniques, instead focusing on the strategic application of orthogonal analytical methods to build a robust and self-validating purity assessment. This guide will also compare the purity profile of this compound synthesized via a common route against potential impurities and highlight the rationale behind our chosen analytical workflow.

The synthesis of this compound typically proceeds via the condensation of a β-ketoester, in this case, ethyl 3-ethoxyacrylate, with hydrazine hydrate. While seemingly straightforward, this reaction can yield several process-related impurities and side products. Therefore, a multi-pronged analytical approach is essential to confirm the identity and quantify the purity of the final product.

The Analytical Workflow: An Orthogonal Approach for Unambiguous Purity Determination

A single analytical technique is rarely sufficient to definitively establish the purity of a novel compound. By employing a series of orthogonal (independent) methods, we create a system of checks and balances that provides a high degree of confidence in the final purity assessment. Our recommended workflow for this compound is as follows:

G cluster_0 Synthesis and Purification cluster_1 Analytical Validation Synthesis Synthesis of this compound Crude_Product Crude Product Synthesis->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Purified_Product Purified this compound Purification->Purified_Product NMR ¹H and ¹³C NMR Spectroscopy Purified_Product->NMR MS Mass Spectrometry (MS) Purified_Product->MS HPLC High-Performance Liquid Chromatography (HPLC) Purified_Product->HPLC EA Elemental Analysis (EA) Purified_Product->EA

Caption: A typical workflow for the synthesis, purification, and analytical validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Expertise & Experience: NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable. ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the carbon framework of the molecule.

Trustworthiness: The self-validating nature of NMR lies in the consistency of the observed chemical shifts, coupling constants, and integration values with the proposed structure. Any deviation from the expected spectrum is a red flag for the presence of impurities or an incorrect structural assignment.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).

    • Integrate all signals to determine the relative ratios of the protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will likely be necessary due to the lower natural abundance of ¹³C.

  • Data Analysis:

    • Compare the observed chemical shifts (δ) and coupling constants (J) with expected values from literature or predictive software.

    • Look for any unexpected signals, which may indicate the presence of impurities.

Data Presentation: Expected vs. Experimental NMR Data

¹H NMR (400 MHz, CDCl₃) Expected Chemical Shift (δ, ppm) Experimental Chemical Shift (δ, ppm) Multiplicity Integration Assignment
NH~10-1211.5 (broad s)br s1HPyrazole NH
CH (pyrazole)~7.57.48d1HPyrazole CH
CH (pyrazole)~5.85.75d1HPyrazole CH
OCH₂~4.24.18q2HEthoxy CH₂
CH₃~1.41.35t3HEthoxy CH₃
¹³C NMR (100 MHz, CDCl₃) Expected Chemical Shift (δ, ppm) Experimental Chemical Shift (δ, ppm) Assignment
C=O (potential impurity)>160Not observed-
C-OEt (pyrazole)~160162.5C3 of Pyrazole
CH (pyrazole)~130131.2C5 of Pyrazole
CH (pyrazole)~9091.8C4 of Pyrazole
OCH₂~6567.3Ethoxy CH₂
CH₃~1514.9Ethoxy CH₃

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Experience: Mass spectrometry provides a direct measurement of the molecular weight of the synthesized compound. This is a critical step in confirming the identity of this compound. High-resolution mass spectrometry (HRMS) is particularly powerful as it can provide the elemental composition, further increasing confidence in the structural assignment.

Trustworthiness: The observation of the correct molecular ion peak (or a common adduct, such as [M+H]⁺ or [M+Na]⁺) is a strong piece of evidence for the successful synthesis of the target molecule. The absence of this peak or the presence of significant peaks at other m/z values would suggest the presence of impurities or decomposition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis

  • Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer and acquire the spectrum in positive ion mode.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion for this compound (C₅H₈N₂O, MW = 112.13 g/mol ; [M+H]⁺ = 113.0658).

    • Compare the experimentally determined exact mass with the theoretical exact mass. A mass accuracy of <5 ppm is generally considered acceptable.

Data Presentation: HRMS Data Comparison

Ion Theoretical Exact Mass (m/z) Experimental Exact Mass (m/z) Mass Accuracy (ppm)
[C₅H₉N₂O]⁺113.0658113.0655-2.65

High-Performance Liquid Chromatography (HPLC): The Purity Quantifier

Expertise & Experience: HPLC is the workhorse for purity determination in the pharmaceutical industry. By separating the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase, HPLC can provide a quantitative measure of purity.

Trustworthiness: A single, sharp, and symmetrical peak in the chromatogram is indicative of a pure compound under the specific analytical conditions used. The area under the peak is proportional to the concentration of the analyte, allowing for the calculation of percentage purity.

Experimental Protocol: Reversed-Phase HPLC Analysis

  • Sample Preparation: Prepare a stock solution of the purified compound in the mobile phase at a concentration of approximately 1 mg/mL. Further dilute as necessary to be within the linear range of the detector.

  • Instrumentation: Use a standard HPLC system equipped with a C18 column and a UV detector.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, a linear gradient from 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm and 254 nm.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Data Presentation: HPLC Purity Analysis Comparison

Compound Retention Time (min) Peak Area (%) Purity Assessment
This compound8.299.5High Purity
Impurity 1 (e.g., unreacted starting material)3.50.3Minor Impurity
Impurity 2 (e.g., side product)9.10.2Minor Impurity

Elemental Analysis: The Elemental Composition Confirmer

Expertise & Experience: Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in a sample. This technique offers a fundamental check on the empirical formula of the synthesized compound.

Trustworthiness: The experimentally determined elemental composition should be in close agreement (typically within ±0.4%) with the theoretical values calculated from the molecular formula.

Experimental Protocol: CHN Analysis

  • Sample Preparation: Accurately weigh a small amount (typically 2-3 mg) of the highly purified and dried sample into a tin capsule.

  • Instrumentation: Use a commercial CHN elemental analyzer.

  • Data Analysis: Compare the experimental weight percentages of C, H, and N with the theoretical values.

Data Presentation: Elemental Analysis Comparison

Element Theoretical (%) Experimental (%) Difference (%)
Carbon (C)53.5653.48-0.08
Hydrogen (H)7.197.23+0.04
Nitrogen (N)24.9824.91-0.07

Comparison with Alternatives: Why This Workflow is Superior

A less rigorous approach might rely on a single technique, such as NMR, for purity assessment. However, certain impurities may not be easily detectable by NMR alone. For instance, an inorganic salt impurity would be invisible in an NMR spectrum but would be readily apparent in elemental analysis. Similarly, a regioisomeric impurity might have a very similar NMR spectrum to the desired product but could potentially be separated by HPLC.

G cluster_0 Orthogonal Purity Validation cluster_1 Single Method Validation (Less Robust) NMR NMR (Structure) MS MS (Molecular Weight) NMR->MS Confirms MW of structure HPLC HPLC (Purity %) MS->HPLC Confirms identity of main peak EA EA (Elemental Composition) HPLC->EA Confirms elemental composition of pure fraction EA->NMR Confirms empirical formula NMR_only NMR Only

Caption: The synergistic and self-validating nature of an orthogonal analytical workflow compared to a single-method approach.

By integrating data from these four orthogonal techniques, we can construct a comprehensive and highly reliable purity profile for synthesized this compound. This multi-faceted approach ensures that the material used in downstream applications, particularly in the sensitive field of drug development, is of the highest possible quality, thereby safeguarding the integrity of subsequent research.

References

  • Nuclear Magnetic Resonance Spectroscopy: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Mass Spectrometry: de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • High-Performance Liquid Chromatography: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • Elemental Analysis: IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.